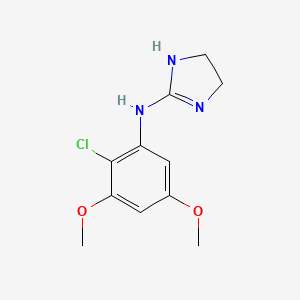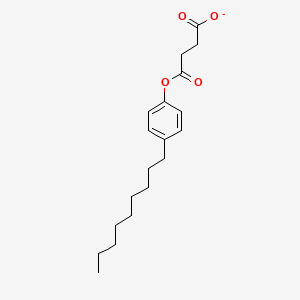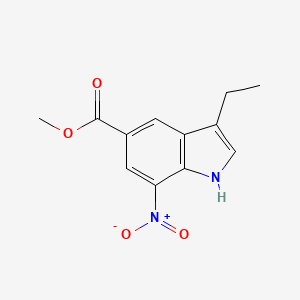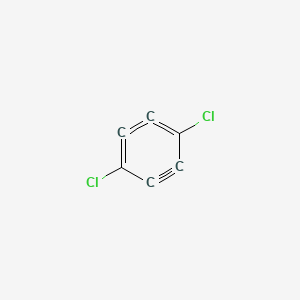
1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,5-dimethoxyaniline and glyoxal.
Formation of Imidazole Ring: The key step involves the cyclization reaction to form the imidazole ring. This can be achieved by reacting 2-chloro-3,5-dimethoxyaniline with glyoxal under acidic or basic conditions.
Reduction: The resulting imidazole intermediate is then subjected to reduction conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-2-amine: A simpler imidazole derivative with similar core structure.
2-Chloro-3,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
Dihydroimidazole derivatives: Compounds with similar dihydroimidazole ring structure.
Uniqueness
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is unique due to the presence of the 2-chloro-3,5-dimethoxyphenyl group, which may impart distinct chemical and biological properties compared to other imidazole derivatives. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Número CAS |
573704-42-4 |
|---|---|
Fórmula molecular |
C11H14ClN3O2 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-7-5-8(10(12)9(6-7)17-2)15-11-13-3-4-14-11/h5-6H,3-4H2,1-2H3,(H2,13,14,15) |
Clave InChI |
PTEIKOHMOSEBER-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)Cl)NC2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)

![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)
![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)

![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)

